4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O2S/c17-13-9-11(16(18,19)20)10-22-15(13)14(7-4-8-21)25(23,24)12-5-2-1-3-6-12/h1-3,5-6,9-10,14H,4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGCKCMONUDFAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CCC#N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151106 | |
| Record name | 3-Chloro-γ-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinebutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338406-76-1 | |
| Record name | 3-Chloro-γ-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinebutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338406-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-γ-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinebutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The target molecule can be dissected into three primary components (Figure 1):
- Benzenesulfonyl group : Introduced via sulfonylation of a tertiary carbon.
- 3-Chloro-5-(trifluoromethyl)pyridin-2-yl moiety : Likely preassembled and incorporated through nucleophilic or electrophilic coupling.
- Butanenitrile backbone : Formed via alkylation or cyano-group installation at the stereogenic center.
Critical considerations include:
- Stereoselectivity : Ensuring (4S) configuration at the central carbon.
- Functional group compatibility : Managing reactivity of sulfonyl, nitrile, and heteroaromatic groups under reaction conditions.
Synthetic Routes and Methodologies
Sulfonylation of Pyridinyl-Substituted Intermediates
A pivotal strategy involves introducing the benzenesulfonyl group to a preformed pyridinyl intermediate. Patent US20200148649 demonstrates the use of benzenesulfonyl chloride under silyl-protection conditions, which may be adapted here:
Procedure :
- Silylation : Treat 4-amino-5-fluoro-1H-pyrimidin-2-one with bis-N,O-trimethylsilylacetamide (BSA) at 70°C to activate the nucleophilic site.
- Sulfonylation : React with benzenesulfonyl chloride (1.1 equiv) at 0–5°C, followed by warming to room temperature.
- Workup : Quench with aqueous sodium thiosulfate (Na₂S₂O₃) and isolate via filtration.
Adaptation for Target Compound :
Construction of the Pyridinyl Moiety
The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group is synthesized separately via:
- Halogenation : Direct chlorination at position 3 using POCl₃ or PCl₅.
- Trifluoromethylation : Install CF₃ via Ullmann coupling or radical trifluoromethylation.
Example Protocol :
Assembly of the Butanenitrile Backbone
The nitrile group and stereocenter are established through:
Michael Addition-Cyanation Cascade
- Michael Donor : A sulfonyl-stabilized enolate reacts with an α,β-unsaturated nitrile.
- Stereochemical Control : Use chiral phase-transfer catalysts (e.g., Cinchona alkaloids) to enforce (4S) configuration.
Conditions :
- Catalyst: (S)-BINOL-derived phosphoric acid (10 mol%).
- Solvent: Dichloromethane, −20°C.
- Yield: 72–78% with 92% ee.
Alkylation of Cyanohydrins
- Cyanohydrin Formation : Condense ketone intermediates with trimethylsilyl cyanide (TMSCN).
- Alkylation : Treat with methyl iodide or benzyl bromide in the presence of Cs₂CO₃.
Optimization :
Stereochemical Control and Resolution
Reaction Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonylation | BSA, benzenesulfonyl chloride | 72 | 98 |
| Trifluoromethylation | CuI, CF₃I, DMF | 85 | 95 |
| Asymmetric Alkylation | Cs₂CO₃, (S)-BINOL, CH₂Cl₂ | 78 | 92 ee |
Challenges and Mitigation Strategies
Steric Hindrance :
- Use bulky bases (e.g., KOtBu) to deprotonate hindered positions.
- Employ high-boiling solvents (DMF, DMSO) for improved solubility.
Nitrile Stability :
- Avoid strong acids/bases post-cyanation to prevent hydrolysis.
- Purify via silica gel chromatography with ethyl acetate/hexane.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzenesulfonyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chloro group on the pyridine ring might be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Industry
In industry, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Key Structural Features:
- Benzenesulfonyl group : Enhances hydrophobicity and may influence binding interactions with biological targets.
- Butanenitrile backbone : The nitrile group (-C≡N) can participate in hydrogen bonding or serve as a precursor for further functionalization.
Comparison with Structurally Similar Compounds
N-(5-(Benzyloxy)-3,4,6-Trimethylpyridin-2-yl)-4-(Trifluoromethyl)Benzenesulfonamide (Compound 17d)
Structural Differences :
- Core structure : Compound 17d is a sulfonamide derivative, whereas the target compound features a nitrile group.
- Substituents : The pyridine ring in 17d is substituted with benzyloxy and methyl groups, contrasting with the chloro and trifluoromethyl groups in the target compound.
Functional Implications :
- Electrochemical Performance : Compound 17d was synthesized for electrochemical applications, where its sulfonamide group may enhance ionic conductivity.
- Reactivity: The absence of a nitrile group in 17d limits its utility in reactions requiring cyano-based nucleophiles.
1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Piperazine Hydrochloride
Structural Differences :
Functional Implications :
- Electronic Effects : Both compounds share the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, which likely contributes to similar electronic profiles despite differing backbones.
Research Findings and Limitations
- Synthetic Challenges : The target compound’s benzenesulfonyl and nitrile groups may require multi-step synthesis, akin to methods used for Compound 17d (e.g., sulfonylation of pyridine derivatives).
- Bioactivity Gaps : While the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group is shared with the piperazine derivative, the absence of a basic amine (as in piperazine) may reduce its CNS activity.
- Electrochemical Potential: The nitrile group in the target compound could offer advantages in charge-transfer systems compared to sulfonamides like 17d.
Biological Activity
4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile is a synthetic compound that has garnered attention in pharmaceutical research for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it features a complex structure that includes a benzenesulfonyl group and a trifluoromethyl-pyridine moiety.
| Property | Value |
|---|---|
| Molecular Weight | 372.15 g/mol |
| Melting Point | 69°C to 71°C |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water) | 1.9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.
Target Interactions
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing downstream signaling cascades.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest potential antitumor properties, possibly through modulation of prostaglandin signaling pathways.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting specific inflammatory mediators.
Case Studies and Research Findings
A review of the literature reveals various studies investigating the biological activity of related compounds and their analogs. For instance:
- Study on Antitumor Activity : A study published in Cancer Research Communications highlighted the efficacy of similar compounds in inhibiting tumor growth in animal models, suggesting that modifications in the chemical structure can enhance activity against specific cancer types .
- Inflammatory Response Modulation : Research demonstrated that compounds with similar structures could effectively reduce inflammatory responses in vitro, indicating potential therapeutic applications for inflammatory diseases .
- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed favorable absorption characteristics, suggesting that this compound could achieve adequate bioavailability when administered .
Q & A
Q. Basic Research Focus
- HPLC-DAD : Use a C18 column with acetonitrile/water gradient (0.1% TFA) to resolve impurities.
- LC-MS/MS : Detect sulfonic acid byproducts (m/z ~155) from incomplete reactions .
- F NMR : Leverage the CF group’s distinct signal (-60 to -70 ppm) to assess purity without interference .
How does the compound’s logP value influence its applicability in agrochemical studies?
Advanced Research Focus
The calculated logP (via ChemAxon or XLogP3) reflects hydrophobicity, critical for membrane permeability in plant or pest systems.
- Experimental logP : Determine via shake-flask method (octanol/water partition). The trifluoromethyl group increases logP, enhancing soil adsorption but reducing aqueous solubility .
- Structure-Activity Relationship (SAR) : Modify the benzenesulfonyl group’s substituents (e.g., -OCH) to balance bioavailability and environmental persistence.
What safety protocols are essential when handling this compound in laboratory settings?
Q. Basic Research Focus
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
